molecular formula C18H30ClNO2 B14665312 1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride CAS No. 41456-85-3

1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride

Cat. No.: B14665312
CAS No.: 41456-85-3
M. Wt: 327.9 g/mol
InChI Key: URAGOCBTPWLNRZ-UHFFFAOYSA-N
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Description

1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride is a chemical compound with the molecular formula C18H30ClNO2. It is known for its unique structural properties, which include a pyrrolidine ring and a tolyloxy group. This compound is used in various scientific research applications due to its distinctive chemical characteristics .

Preparation Methods

The synthesis of 1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride involves several steps. One common synthetic route includes the reaction of 2,2,5,5-tetramethylpyrrolidine with m-tolyl chloride under specific conditions to form the intermediate product. This intermediate is then reacted with ethanol to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride can be compared with other similar compounds such as:

    1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((p-tolyloxy)methyl)-, hydrochloride: Similar structure but with a p-tolyloxy group instead of m-tolyloxy.

    1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((o-tolyloxy)methyl)-, hydrochloride: Similar structure but with an o-tolyloxy group instead of m-tolyloxy.

    1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((phenoxy)methyl)-, hydrochloride: Similar structure but with a phenoxy group instead of m-tolyloxy.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

41456-85-3

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

1-(3-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C18H29NO2.ClH/c1-14-7-6-8-16(11-14)21-13-15(20)12-19-17(2,3)9-10-18(19,4)5;/h6-8,11,15,20H,9-10,12-13H2,1-5H3;1H

InChI Key

URAGOCBTPWLNRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C(CCC2(C)C)(C)C)O.Cl

Origin of Product

United States

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